molecular formula C10H11ClN4 B3429344 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole CAS No. 73963-34-5

5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole

Cat. No. B3429344
CAS RN: 73963-34-5
M. Wt: 222.67 g/mol
InChI Key: DALGHUJUPOTHSH-UHFFFAOYSA-N
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Description

5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is a chemical compound with the CAS Number: 108347-91-7 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 5-(3-chloropropyl)-1H-tetraazole .


Molecular Structure Analysis

The molecular structure of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is crucial for its reactivity and applications. It contains a chloropropyl group attached to a tetrazole moiety, allowing for versatile chemical reactions due to the presence of both reactive chloro and tetrazole groups.


Chemical Reactions Analysis

While specific chemical reactions involving 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole are not available, related compounds with 3-chloropropyl groups have been studied. For example, (3-tert-butylperoxy)propyl)trimethoxysilane, synthesized from (3-chloropropyl) trimethoxysilane, exhibits properties of both a coupling agent and initiator for polymerization .

Scientific Research Applications

Docking Studies and Crystal Structure

Tetrazole derivatives have been examined for their structural characteristics and potential biological activity. For example, docking studies and the crystal structure of tetrazole derivatives have provided insights into their orientation and interaction within the active site of enzymes, such as cyclooxygenase-2 (COX-2), suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Green Synthesis Applications

Tetrazole derivatives have been utilized in green chemistry applications. For instance, Fe3O4@SiO2 nanoparticle-supported ionic liquids based on 5-phenyl-1H-tetrazole have demonstrated high activity in the synthesis of 1-carbamoyl-1-phenylureas, highlighting a novel and eco-friendly catalytic process (Nasrollahzadeh et al., 2018).

Antimicrobial Activity

Some substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) acetohydrazides have been synthesized and screened for antimicrobial activity, demonstrating significant antibacterial and antifungal properties (Mohite & Bhaskar, 2010).

Proton Conductivity

N-heterocyclic molecules like 5-(4-(3-trimethoxysilyl)propoxy)phenyl)-1H-tetrazole have been explored for their potential as proton conducting functional groups for proton exchange membrane (PEM) applications, indicating their importance in fuel cell technology (Wang et al., 2012).

Anti-corrosive Behavior

Research on tetrazole derivatives has also extended to their application as corrosion inhibitors for metals in acidic media. For example, a study on the adsorption behavior of tetrazole derivatives on copper surfaces provided valuable insights into their anti-corrosive properties (Bourzi et al., 2020).

Safety and Hazards

The safety data sheet for (3-Chloropropyl)trimethoxysilane, a related compound, indicates that it is combustible and recommends keeping it away from heat, sparks, open flames, and hot surfaces. It also advises wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

5-(3-chloropropyl)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALGHUJUPOTHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275218
Record name 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole

CAS RN

73963-34-5
Record name 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73963-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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